molecular formula C36H48N8O11 B14242921 L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine CAS No. 496928-40-6

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine

Katalognummer: B14242921
CAS-Nummer: 496928-40-6
Molekulargewicht: 768.8 g/mol
InChI-Schlüssel: CJHVULBDZBJRLZ-HJJAOGADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine is a peptide compound composed of seven amino acids Peptides like this one are often studied for their potential biological activities and therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Large-scale peptide synthesizers and advanced purification systems are employed to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, leading to linear peptides.

    Substitution: Peptide analogs with modified sequences.

Wissenschaftliche Forschungsanwendungen

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    Retatrutide: A peptide with a different sequence but similar therapeutic potential.

Uniqueness

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular receptors, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

496928-40-6

Molekularformel

C36H48N8O11

Molekulargewicht

768.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H48N8O11/c1-20(31(49)42-26(36(54)55)17-22-9-11-23(46)12-10-22)40-33(51)25(16-21-6-3-2-4-7-21)41-34(52)27(19-45)43-35(53)28-8-5-15-44(28)30(48)18-39-32(50)24(37)13-14-29(38)47/h2-4,6-7,9-12,20,24-28,45-46H,5,8,13-19,37H2,1H3,(H2,38,47)(H,39,50)(H,40,51)(H,41,52)(H,42,49)(H,43,53)(H,54,55)/t20-,24-,25-,26-,27-,28-/m0/s1

InChI-Schlüssel

CJHVULBDZBJRLZ-HJJAOGADSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCC(=O)N)N

Kanonische SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.